molecular formula C21H15BrN2O2 B3665274 2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3665274
M. Wt: 407.3 g/mol
InChI Key: NMBONYPAPHACEF-UHFFFAOYSA-N
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Description

“2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound you mentioned has additional phenyl groups attached, one of which is brominated and the other is methoxylated.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the attachment of the phenyl groups. The bromophenyl group could be introduced using a bromination reaction, and the methoxyphenyl group could be introduced using a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the additional phenyl groups causing an increase in molecular weight and potential changes in the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The methoxy group on the methoxyphenyl group could potentially undergo demethylation under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially more reactive. The methoxy group could influence the compound’s solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinazolinone derivatives have biological activity and are used in medicinal chemistry for their anticancer, antimicrobial, and anti-inflammatory properties .

Safety and Hazards

As with any chemical compound, handling “2-(2-bromophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone” would require appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

2-(2-bromophenyl)-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBONYPAPHACEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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